4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Description
Its structure features a thieno[2,3-d]pyrimidine core substituted at the 4-position with a piperazine ring bearing a 2-(naphthalen-1-yloxy)ethyl group and at the 5-position with a phenyl group.
Properties
IUPAC Name |
4-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4OS/c1-2-7-22(8-3-1)24-19-34-28-26(24)27(29-20-30-28)32-15-13-31(14-16-32)17-18-33-25-12-6-10-21-9-4-5-11-23(21)25/h1-12,19-20H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLQFWWGWUYGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC3=CC=CC=C32)C4=C5C(=CSC5=NC=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. Current inhibitors of ENTs are mostly ENT1-selective.
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km). This suggests that it is an irreversible and non-competitive inhibitor.
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. ENTs are responsible for the transport of purine and pyrimidine nucleosides. By inhibiting ENTs, the compound disrupts these pathways, potentially affecting nucleotide synthesis and the regulation of adenosine function.
Pharmacokinetics
It is known that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2. This could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Biological Activity
4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound, identified by the CAS number 433308-19-1, exhibits a unique structural configuration that may contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C28H26N4OS, with a molar mass of approximately 466.6 g/mol. The structure integrates a naphthalene moiety linked to a piperazine group and a thienopyrimidine core, which is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4OS |
| Molar Mass | 466.6 g/mol |
| CAS Number | 433308-19-1 |
Anticancer Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives, including the compound , may exhibit significant anticancer activity. A study conducted by researchers synthesized and evaluated various derivatives, demonstrating that compounds with similar structures effectively inhibited cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the presence of the thienopyrimidine core was associated with enhanced cytotoxicity against several cancer cell lines .
Antimicrobial Effects
Additionally, thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways has been highlighted in various studies. For instance, derivatives with similar functional groups displayed significant activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Potential
The piperazine component of the compound is known for its neuroactive properties. Preliminary studies suggest that compounds containing piperazine rings can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. The specific interactions of this compound with dopamine receptors have been a focus of investigation, indicating potential applications in treating conditions like Parkinson's disease .
Study 1: Anticancer Evaluation
A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their anticancer activity. Among these compounds, one derivative exhibited an IC50 value of 45.69 μM against breast cancer cells, indicating potent cytotoxic effects . The study concluded that structural modifications could enhance biological activity.
Study 2: Antimicrobial Screening
In another study assessing antimicrobial activity, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 μg/mL. This suggests that the compound could be developed into a therapeutic agent for bacterial infections .
The biological activities of this compound are believed to arise from its ability to interact with specific biological targets:
- Anticancer Activity : Induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.
- Antimicrobial Activity : Disruption of bacterial cell membrane integrity and interference with DNA replication.
- Neuroprotective Effects : Modulation of dopamine receptor activity leading to neuroprotection in models of neurodegeneration.
Comparison with Similar Compounds
Structural Variations in Piperazine Substituents
The piperazine ring at the 4-position of the thieno[2,3-d]pyrimidine core is a common feature among analogs, but substituents on this ring significantly modulate biological activity and physicochemical properties. Key comparisons include:
Key Observations :
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The ether linkage in the naphthalenyloxyethyl group may resist hydrolysis better than ester or amide linkages (e.g., ), enhancing metabolic stability .
Q & A
Q. Q1. What are the established synthetic routes for 4-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation : Construct the thieno[2,3-d]pyrimidine core via cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions (e.g., p-toluenesulfonic acid) .
Piperazine Substitution : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions. For example, react the core with 1-(2-(naphthalen-1-yloxy)ethyl)piperazine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm structures with -NMR and mass spectrometry .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the naphthalene and phenyl groups appear at δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for : ~543.2 g/mol).
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of the thienopyrimidine-piperazine linkage .
Q. Q3. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Target Screening : Test affinity for serotonin/dopamine receptors (e.g., 5-HT, D) due to structural similarity to piperazine-containing antipsychotics .
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility Studies : Measure logP (octanol/water) to predict bioavailability; expect moderate lipophilicity due to the naphthyl group .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
-
Modular Substituent Variation :
Position Modification Biological Impact Reference Piperazine N-4 Replace ethyl linker with propyl Alters receptor binding kinetics Thienopyrimidine C-5 Substitute phenyl with fluorophenyl Enhances metabolic stability Naphthyloxy group Introduce electron-withdrawing groups (e.g., -NO) Modulates π-π stacking with target proteins -
Computational Modeling : Perform docking studies (AutoDock Vina) against receptor crystallographic data (PDB IDs: e.g., 5-HT: 6WGT) to prioritize synthetic targets .
Q. Q5. How should researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines/passage numbers to minimize variability .
- Validate receptor binding assays with positive controls (e.g., ketanserin for 5-HT receptors) .
- Mechanistic Follow-Up : Combine IC data with downstream signaling analysis (e.g., cAMP or Ca flux assays) to confirm target engagement .
- Meta-Analysis : Compare results across ≥3 independent studies; use statistical tools (e.g., ANOVA with Tukey post-hoc) to identify outliers .
Q. Q6. What strategies optimize the synthetic route for scalability in academic settings?
Methodological Answer:
- Catalysis : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps) to reduce waste .
- Flow Chemistry : Implement continuous flow reactors for high-risk steps (e.g., nitration or cyclization) to improve safety and yield .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize purification steps .
Data Contradiction and Validation
Q. Q7. How can discrepancies in reported receptor binding affinities be systematically addressed?
Methodological Answer:
- Source Validation : Cross-check radioligand purity (e.g., -spiperone for dopamine receptors) and ensure consistent assay buffers (e.g., Tris-HCl pH 7.4) .
- Orthogonal Assays : Confirm binding data with functional assays (e.g., GTPγS binding for GPCR activation) .
Q. Q8. What computational tools are recommended for predicting metabolic stability?
Methodological Answer:
- Software : Use SwissADME or ADMET Predictor to identify metabolic hotspots (e.g., naphthyloxy group prone to CYP3A4 oxidation) .
- In Vitro Validation : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
